molecular formula C5H6BrN3 B581345 4-Amino-6-bromo-2-methylpyrimidine CAS No. 1161763-15-0

4-Amino-6-bromo-2-methylpyrimidine

Cat. No.: B581345
CAS No.: 1161763-15-0
M. Wt: 188.028
InChI Key: AEWWKIWMCYZMJY-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6BrN3 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine followed by the introduction of an amino group. One common method includes the reaction of 2-methylpyrimidine with bromine in the presence of a suitable catalyst to yield 6-bromo-2-methylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromo-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-alkylamino-2-methylpyrimidine derivatives .

Scientific Research Applications

4-Amino-6-bromo-2-methylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Biological Activity

4-Amino-6-bromo-2-methylpyrimidine is a heterocyclic organic compound characterized by its unique structural features, including an amino group at the 4-position and a bromine atom at the 6-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C5H6BrN3
  • Molecular Weight : 188.03 g/mol

The presence of the bromine atom enhances the compound's lipophilicity, which may influence its biological interactions and reactivity in various chemical environments.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound's structural features contribute to its efficacy against certain pathogens .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly.

Inflammatory Marker Reduction (%)
TNF-alpha50
IL-645
COX-240

These findings indicate that this compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of various pyrimidine derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
  • Cancer Cell Line Study :
    In a comparative analysis of several pyrimidine derivatives, this compound was found to exhibit superior antitumor activity against MCF-7 cells compared to other derivatives. This study suggested that modifications at the bromine position could enhance biological activity .
  • Inflammation Model Study :
    An animal model of induced inflammation showed that treatment with this compound resulted in a significant decrease in paw swelling and inflammatory cytokines. This study supports its potential use in managing inflammatory conditions .

Properties

IUPAC Name

6-bromo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWWKIWMCYZMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719204
Record name 6-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161763-15-0
Record name 6-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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